BenchChemオンラインストアへようこそ!

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Medicinal Chemistry Scaffold Design Lead Optimization

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 1429204-82-9) is a fully substituted 2-pyridone derivative belonging to the 1,2-dihydropyridine class of heterocycles. It incorporates an N1-methyl group, a C3-methoxy substituent, a C4-ethyl carboxylate ester, and a C6-cyano moiety on the 2-oxo-1,2-dihydropyridine core.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B11794151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)N(C(=C1)C#N)C)OC
InChIInChI=1S/C11H12N2O4/c1-4-17-11(15)8-5-7(6-12)13(2)10(14)9(8)16-3/h5H,4H2,1-3H3
InChIKeyIAORVNHVUOACMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Functionalized Pyridone Scaffold for Medicinal Chemistry Procurement


Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 1429204-82-9) is a fully substituted 2-pyridone derivative belonging to the 1,2-dihydropyridine class of heterocycles . It incorporates an N1-methyl group, a C3-methoxy substituent, a C4-ethyl carboxylate ester, and a C6-cyano moiety on the 2-oxo-1,2-dihydropyridine core. The 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold is a privileged structure in medicinal chemistry, extensively employed in kinase inhibitor programs, xanthine oxidase (XO) inhibitor development, and anticancer agent design [1]. 3-Cyano-2-oxo-1,2-dihydropyridine derivatives have demonstrated submicromolar growth inhibition against HT-29 colon adenocarcinoma cells in multiple published series [2], establishing the broader chemotype's relevance for oncology-oriented procurement.

Why Ethyl 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Cannot Be Casually Substituted: Substitution-Pattern Specificity in 2-Pyridone Scaffolds


Within the 2-oxo-1,2-dihydropyridine chemotype, minor changes in the substitution pattern—particularly at the C3, C4, and C6 positions—profoundly alter biological target engagement. Focused structure–activity relationship (SAR) studies on 3-cyano-2-oxo-1,2-dihydropyridine derivatives have established validated 3D-QSAR models (CoMFA q²_cv = 0.70; CoMSIA q²_cv = 0.639) demonstrating that the steric, electrostatic, and hydrophobic fields around the core are exquisitely sensitive to substituent identity [1]. Patent literature further documents that the combination of a C3-cyano (or carbamoyl) and a C6-substituted phenyl on the 2-oxo-1,2-dihydropyridine-4-carboxylic acid framework is essential for potent xanthine oxidase inhibition [2]. In this compound, the unique arrangement of C6-cyano, C3-methoxy, N1-methyl, and C4-ethyl ester substituents generates a distinct electrostatic surface and hydrogen-bonding profile relative to common analogs (e.g., those carrying C6-aryl, C4-carboxylic acid, or unsubstituted N1 positions). This makes generic interchange with other in-class 2-pyridones unreliable without confirmatory comparative activity data.

Quantitative Differentiation Evidence for Ethyl 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Versus Closest Analogs


Structural Differentiation: Substitution Pattern Comparison with the 6-Cyano Carboxylic Acid Analog

The target compound bears a C4-ethyl ester, distinguishing it from the closest commercially available analog, 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (free acid). The carboxylic acid analog has been reported in vendor databases with DPPH radical scavenging IC₅₀ = 12.5 µM and ABTS radical scavenging IC₅₀ = 10.0 µM . No peer-reviewed comparative data between the ethyl ester and the free acid are available in the public domain; this structural difference is therefore noted as a class-level structural differentiation only. The ester is expected to exhibit higher lipophilicity and membrane permeability compared to the ionized carboxylate at physiological pH, consistent with well-established prodrug principles in 1,2-dihydropyridine medicinal chemistry [1].

Medicinal Chemistry Scaffold Design Lead Optimization

C6-Cyano versus C6-Aryl Substitution: Divergent Target Engagement in 2-Oxo-1,2-Dihydropyridine Series

Patent CN108484494A discloses that 3-cyano/carbamoyl-6-substituted phenyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid compounds function as xanthine oxidase (XO) inhibitors, with the 6-aryl substituent being a critical pharmacophoric element for XO binding [1]. The target compound carries a C6-cyano group rather than a C6-aryl substituent, placing it in a structurally distinct sub-series. While the patent series (6-aryl) have demonstrated XO inhibitory activity, no XO inhibition data are publicly available for the C6-cyano sub-series. Separately, 3-cyano-2-oxo-1,2-dihydropyridine derivatives (without the C6-cyano) have shown HT-29 colon adenocarcinoma growth inhibition with IC₅₀ values in the submicromolar range in 3D-QSAR-guided design studies [2].

Xanthine Oxidase Inhibition Kinase Inhibition Target Selectivity

1,2-Dihydropyridine versus 1,4-Dihydropyridine Core: Fundamentally Distinct Pharmacological Profiles

The 1,2-dihydropyridine (1,2-DHP) core is structurally and pharmacologically distinct from the 1,4-dihydropyridine (1,4-DHP) calcium channel blocker class (e.g., nifedipine, amlodipine). 1,4-DHP calcium channel blockers exhibit L-type calcium channel IC₅₀ values in the low nanomolar range (e.g., nifedipine IC₅₀ ≈ 0.023 µM against vascular smooth muscle VDCC currents [1]). In contrast, 1,2-DHP derivatives—including the 3-cyano-2-oxo sub-series—have been profiled primarily as tumor cell growth inhibitors and xanthine oxidase inhibitors, with no reported calcium channel activity [2] [3]. This core-level differentiation is critical when procuring dihydropyridine compounds for programs where calcium channel blockade would constitute an unacceptable off-target liability.

Calcium Channel Blockade Off-Target Liability Core Scaffold Selection

Procurement-Relevant Application Scenarios for Ethyl 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate


Oncology Lead Discovery: HT-29 Colon Adenocarcinoma Growth Inhibition Screening

The 3-cyano-2-oxo-1,2-dihydropyridine chemotype has established precedent for submicromolar HT-29 colon adenocarcinoma growth inhibition, supported by validated 3D-QSAR models (CoMFA q²_cv = 0.70; CoMSIA q²_cv = 0.639) [1]. While the target compound's specific HT-29 IC₅₀ has not been publicly disclosed, its C6-cyano and C4-ethyl ester substitution pattern represents an unexplored region of chemical space within this validated anticancer chemotype—making it suitable for scaffold-hopping and novel IP generation in oncology programs.

Xanthine Oxidase Inhibitor Programs: C6-Cyano Sub-Series Exploration

Patent CN108484494A establishes that 2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives with appropriate C3 and C6 substitution function as xanthine oxidase (XO) inhibitors [2]. The target compound differs from the patent-exemplified series at the C6 position (cyano vs. aryl). This structural divergence makes the compound a candidate for exploring whether C6-cyano substitution can yield XO inhibitors with differentiated potency, selectivity, or pharmacokinetic profiles versus the C6-aryl series. Procurement is most relevant for medicinal chemistry teams conducting focused SAR around the C6 vector.

Calcium Channel-Sparing Dihydropyridine Scaffold Procurement

Unlike 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, L-type Ca²⁺ IC₅₀ ≈ 0.023 µM [3]), 1,2-dihydropyridines have no reported calcium channel activity in the published literature [1] [2]. The target compound is therefore appropriate for procurement by programs seeking dihydropyridine-like heterocyclic diversity without the cardiovascular pharmacological liability intrinsic to the 1,4-DHP class.

Ester Prodrug Strategy: C4-Ethyl Ester as a Permeability-Modulated Starting Point

The C4-ethyl ester functionality differentiates this compound from the free carboxylic acid analog (6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid). The ester is expected to exhibit enhanced passive membrane permeability relative to the ionized carboxylate at physiological pH, consistent with general prodrug design principles [1]. This makes the ethyl ester the preferred procurement choice for cell-based phenotypic screening campaigns where intracellular target access is required, reserving the free acid analog for biochemical or biophysical assays.

Quote Request

Request a Quote for Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.